Maltodextrin (CAS 9050-36-6) is a non-sweet, highly soluble polysaccharide produced via the partial hydrolysis of starch, characterized by a Dextrose Equivalent (DE) strictly between 3 and 20. In industrial and scientific procurement, it is primarily sourced as a low-viscosity bulking agent, a high-efficiency spray-drying carrier, and an encapsulation matrix. Unlike native starches, maltodextrin exhibits near-complete cold-water solubility and maintains low rheological resistance even at high solids concentrations. Furthermore, its elevated glass transition temperature (Tg) relative to simple monosaccharides provides critical structural stability, preventing caking and powder collapse during thermal processing and prolonged storage [1].
Substituting maltodextrin with native starches, high-DE corn syrup solids, or premium hydrocolloids like gum arabic introduces severe processability and cost penalties. Native starches lack cold-water solubility and generate excessively high viscosities, strictly limiting maximum solids loading in spray-dryer feeds and reducing manufacturing throughput[1]. Conversely, substituting with dextrose or corn syrup solids (DE > 20) drastically lowers the glass transition temperature (Tg ~37°C for dextrose), leading to severe equipment fouling, sticky wall deposition, and highly hygroscopic final powders that cake upon exposure to ambient humidity [2]. While gum arabic offers excellent emulsification, it is subject to natural supply volatility and high procurement costs; maltodextrin serves as a highly reproducible, cost-effective matrix that can replace up to 50-100% of gum arabic in encapsulation workflows without sacrificing retention efficiency[3].
Maltodextrin demonstrates exceptional processability in spray-drying workflows due to its low apparent viscosity at high concentrations. A 10% (w/v) solution of maltodextrin at 30°C maintains a viscosity of approximately 8-10 cP, whereas native starch requires thermal gelatinization and forms highly viscous pastes that restrict processing [1]. Consequently, maltodextrin allows for core material loading capacities exceeding 30%, whereas native starch matrices fail to retain core materials effectively beyond a 15% loading threshold [2].
| Evidence Dimension | Maximum core loading capacity and solution viscosity |
| Target Compound Data | Maltodextrin: 8-10 cP (10% solution); >30% core loading capacity |
| Comparator Or Baseline | Native Starch: High viscosity paste; <15% core loading capacity |
| Quantified Difference | >2x higher core loading capacity with significantly lower feed viscosity |
| Conditions | 10% w/v aqueous solution at 30°C; spray-drying feed formulation |
Enables high-solids feed formulations, directly reducing the energy required for water evaporation and increasing overall manufacturing throughput.
The thermal stability of a spray-dried powder is heavily dependent on the glass transition temperature of its carrier matrix. Maltodextrins (DE 10-15) exhibit high Tg values well above ambient and standard processing temperatures, whereas monosaccharides like dextrose have a critically low Tg of approximately 37°C[1]. This higher Tg ensures that maltodextrin remains in a rigid, glassy state during drying, preventing the rubbery transition that causes simple sugars to bond, cake, and foul spray-dryer walls [2].
| Evidence Dimension | Glass transition temperature (Tg) and physical state stability |
| Target Compound Data | Maltodextrin (DE 10-15): High Tg (prevents caking) |
| Comparator Or Baseline | Dextrose: Tg ~ 37°C (highly prone to caking and bonding) |
| Quantified Difference | Maltodextrin provides a substantially higher Tg threshold, preventing wall deposition |
| Conditions | Thermal processing and spray-drying environments |
Prevents costly equipment downtime caused by sticky wall deposition and ensures the long-term flowability of the procured powder.
In microencapsulation applications, maltodextrin provides a highly efficient and cost-effective barrier. Studies evaluating the encapsulation of volatile oils demonstrate that maltodextrin achieves an encapsulation efficiency (EE) of 68-83%, significantly outperforming native starches (e.g., rice starch at ~35% EE) [1]. Furthermore, when used to partially or fully replace expensive gum arabic, maltodextrin maintains equivalent or improved volatile retention due to its rapid film-forming capabilities during atomization[2].
| Evidence Dimension | Encapsulation Efficiency (EE) for oils/bioactives |
| Target Compound Data | Maltodextrin: 68-83% EE |
| Comparator Or Baseline | Native Starch: ~35% EE |
| Quantified Difference | 1.9x to 2.3x higher encapsulation efficiency than native starch |
| Conditions | Spray-drying microencapsulation of lipid/oil cores |
Allows formulators to maximize the retention of expensive active ingredients while reducing reliance on high-cost hydrocolloids like gum arabic.
Maltodextrin is the standard carrier matrix for spray-drying volatile flavor compounds and essential oils. Its rapid film-forming properties and low viscosity allow for high-solids emulsions, which lock in volatiles before they can evaporate during the drying process. This directly addresses the low encapsulation efficiency seen with native starches and mitigates the high procurement costs associated with pure gum arabic systems[1].
Botanical extracts are often highly hygroscopic and prone to caking. By utilizing a low-DE maltodextrin as a spray-drying carrier, manufacturers artificially raise the glass transition temperature of the final powder blend. This prevents the extract from transitioning into a sticky, rubbery state during storage, ensuring a free-flowing powder suitable for high-speed encapsulation and tableting workflows [2].
In the formulation of isotonic and energy-dense liquid supplements, maltodextrin provides a high caloric density without the severe osmotic penalty of simple sugars. Because its molecular weight is higher than that of dextrose or corn syrup solids, it allows for high carbohydrate loading while maintaining a low osmolality, preventing gastrointestinal distress while offering rapid digestibility [3].